molecular formula C14H18O3 B14243649 Acetic acid;5-phenylcyclohexen-1-ol CAS No. 184955-87-1

Acetic acid;5-phenylcyclohexen-1-ol

Cat. No.: B14243649
CAS No.: 184955-87-1
M. Wt: 234.29 g/mol
InChI Key: FPRXWMLPXSVMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;5-phenylcyclohexen-1-ol is a compound that combines the properties of acetic acid and a phenyl-substituted cyclohexenol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. The phenylcyclohexenol part of the molecule introduces aromatic and cyclic structures, which can significantly influence the compound’s chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;5-phenylcyclohexen-1-ol typically involves the reaction of phenylcyclohexene with acetic acid under acidic conditions. One common method is the Friedel-Crafts acylation, where phenylcyclohexene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the aromatic ring to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of recyclable catalysts and solvent recovery systems can enhance the sustainability and cost-effectiveness of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols, where the carbonyl group is converted back to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Acetic acid;5-phenylcyclohexen-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of acetic acid;5-phenylcyclohexen-1-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

    Phenylacetic Acid: Similar in structure but lacks the cyclohexenol moiety.

    Cyclohexanol: Contains the cyclohexenol structure but lacks the phenyl and acetic acid components.

    Benzyl Alcohol: Contains a phenyl group and hydroxyl group but lacks the cyclohexenol and acetic acid components.

Uniqueness: Acetic acid;5-phenylcyclohexen-1-ol is unique due to its combination of aromatic, cyclic, and carboxylic acid functionalities, which confer distinct chemical reactivity and biological activity compared to its individual components or similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique properties

Properties

CAS No.

184955-87-1

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

acetic acid;5-phenylcyclohexen-1-ol

InChI

InChI=1S/C12H14O.C2H4O2/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,8,11,13H,4,7,9H2;1H3,(H,3,4)

InChI Key

FPRXWMLPXSVMRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC(CC(=C1)O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.